molecular formula C13H26O3Si B11855132 ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate

ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate

Cat. No.: B11855132
M. Wt: 258.43 g/mol
InChI Key: YJTKYXDVMNVKEC-CSKARUKUSA-N
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Description

Ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting TBS-protected intermediate is then subjected to esterification with ethyl acrylate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The process involves the same reagents and conditions but is optimized for large-scale production, ensuring consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate is widely used in scientific research due to its versatility:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate involves the cleavage of the TBS protecting group under acidic or basic conditions. This deprotection exposes the hydroxyl group, allowing further chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate
  • tert-Butyl(dimethyl)silyl-protected alcohols
  • tert-Butyl(dimethyl)silyl-protected amines

Uniqueness

This compound is unique due to its specific structure, which combines the stability of the TBS protecting group with the reactivity of the enoate moiety. This combination allows for selective reactions and modifications, making it a valuable tool in organic synthesis .

Properties

Molecular Formula

C13H26O3Si

Molecular Weight

258.43 g/mol

IUPAC Name

ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate

InChI

InChI=1S/C13H26O3Si/c1-7-15-12(14)10-8-9-11-16-17(5,6)13(2,3)4/h8,10H,7,9,11H2,1-6H3/b10-8+

InChI Key

YJTKYXDVMNVKEC-CSKARUKUSA-N

Isomeric SMILES

CCOC(=O)/C=C/CCO[Si](C)(C)C(C)(C)C

Canonical SMILES

CCOC(=O)C=CCCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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